molecular formula C15H15Cl B12118613 Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- CAS No. 4714-15-2

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-

Cat. No.: B12118613
CAS No.: 4714-15-2
M. Wt: 230.73 g/mol
InChI Key: BKQKPNDZUKAELX-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, including increased molecular weight and polarity due to the chlorine atom and aromatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(beta-Chlorophenethyl)toluene typically involves the reaction of p-tolylmagnesium bromide with beta-chlorophenethyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed for several hours, followed by workup and purification to obtain the desired product .

Industrial Production Methods: Industrial production of p-(beta-Chlorophenethyl)toluene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: p-(beta-Chlorophenethyl)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring substituted with a chlorinated ethyl group and a methyl group, contributing to its unique chemical behavior. Its structure can be represented as follows:C6H4(C2H3Cl) C1H3\text{C}_6\text{H}_4(\text{C}_2\text{H}_3\text{Cl})\text{ C}_1\text{H}_3This configuration allows for various interactions in biological systems and industrial applications.

Pharmaceutical Applications

  • Drug Development : The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. For instance, it can serve as a precursor for synthesizing compounds that exhibit biological activity against certain diseases, including cancer. Research indicates that derivatives of this compound may have high affinity towards specific biological targets, such as carbonic anhydrases, which are implicated in tumor growth .
  • Antimicrobial Activity : Studies have shown that benzene derivatives can exhibit antimicrobial properties. For example, certain analogs have been tested for their efficacy against various pathogens, demonstrating potential as antifungal agents . The chlorinated structure enhances its interaction with microbial enzymes, potentially leading to effective treatments.
  • Synthesis of Active Ingredients : The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules used in therapeutic contexts .

Industrial Applications

  • Chemical Intermediates : In industrial chemistry, benzene derivatives like this compound are employed as intermediates in the production of specialty chemicals. Their unique properties allow for the production of various materials used in plastics, resins, and other synthetic products.
  • Agricultural Chemicals : The compound's derivatives have been explored for use in agrochemicals, particularly fungicides and herbicides. These compounds can be designed to target specific plant pathogens or pests while minimizing environmental impact .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A notable study focused on the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl]ethoxy acetic acid from benzene derivatives. This process highlights the versatility of benzene-based compounds in creating complex pharmaceutical entities with significant therapeutic potential .

StepReaction ConditionYield
Step 1Reaction with piperazine10.6%
Step 2Hydrolysis to obtain free acidVariable

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial properties of benzene derivatives demonstrated that certain substitutions could enhance activity against fungal strains like Botrytis cinerea. The study indicated that modifications to the chlorinated ethyl group could lead to improved efficacy and lower toxicity profiles .

Compound TestedActivity AgainstResult
Compound ABotrytis cinereaEffective
Compound BErysiphe graminisModerate

Mechanism of Action

The mechanism of action of p-(beta-Chlorophenethyl)toluene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may interact with neurotransmitter receptors, affecting signal transmission in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Formula CAS Number Key Structural Differences
Target Compound 4-methyl, 1-(2-chloro-2-phenylethyl) C₁₅H₁₅Cl Not Provided Reference compound
1-Chloro-4-(2-phenylethyl)benzene 4-chloro, 1-(2-phenylethyl) C₁₄H₁₃Cl 14310-22-6 Lacks 2-chloro on phenylethyl group
Benzene, 1-bromo-4-chloro-2-methyl- 2-methyl, 1-bromo, 4-chloro C₇H₆BrCl 14495-51-3 Bromine substituent; simpler alkyl chain
4-tert-Butyltoluene 4-methyl, 1-(1,1-dimethylethyl) C₁₁H₁₆ 98-51-1 Bulky tert-butyl group instead of chloro-phenylethyl

Key Observations :

  • The target compound’s 2-chloro-2-phenylethyl group introduces steric hindrance and polarizability absent in simpler analogs like 1-chloro-4-(2-phenylethyl)benzene .

Physicochemical Properties

Table 2: Boiling Points and Molecular Properties

Compound Name Boiling Point (K) Molecular Weight (g/mol) Density (g/cm³) Source
Benzene, 1-bromo-4-chloro-2-methyl- 372.00–372.20 216.07 Not Provided NIST
Benzene,1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluoro- 449.9 ± 45.0 (predicted) 298.76 1.329 (predicted)
4-tert-Butyltoluene ~475 (estimated) 148.25 0.86

Key Observations :

  • The target compound’s boiling point is expected to exceed 400 K, based on sulfonyl- and nitro-substituted analogs (e.g., 449.9 K for the sulfonyl derivative ).
  • Bulky substituents (e.g., tert-butyl) reduce density compared to halogenated derivatives due to lower polarity .

Biological Activity

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, commonly referred to as a chlorinated phenylethyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzene ring substituted with a chloro group and a phenylethyl moiety. The molecular formula is C15_{15}H16_{16}Cl, with a molecular weight of approximately 248.74 g/mol. The presence of the chlorine atom and the phenyl group is believed to influence its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of chlorinated phenylethyl compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 75 to 150 µg/mL against these pathogens .

2. Antitumor Activity

Chlorinated phenylethyl compounds have been investigated for their antitumor potential. A systematic study on related compounds revealed significant antitumor activities against solid tumors. The introduction of electron-withdrawing groups, such as chlorine, was found to enhance cytotoxicity in cancer cell lines . Specifically, derivatives with similar structural motifs were noted for their ability to inhibit tumor growth in vitro.

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzene derivatives have been documented in various studies. Compounds similar to benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. The IC50_{50} values for these compounds were reported to be significantly lower than those for standard anti-inflammatory drugs .

The biological activity of benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown affinity for various receptors, including adrenergic and serotonin receptors, which may mediate their pharmacological effects.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways has been observed, contributing to their anti-inflammatory properties.
  • DNA Interaction : Some studies suggest that these compounds may interact directly with DNA or RNA, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of chlorinated phenylethyl derivatives found that specific substitutions on the phenyl ring significantly enhanced antibacterial activity. The compound exhibited an MIC of 100 µg/mL against Pseudomonas aeruginosa, indicating promising therapeutic potential .

Study 2: Antitumor Activity

In vitro assays demonstrated that benzene derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the S phase. The study reported an IC50_{50} value around 225 µM for one derivative, suggesting moderate efficacy compared to established chemotherapeutics .

Data Summary

Activity Type Target Organism/Cell Line IC50_{50} Reference
AntimicrobialStaphylococcus aureus75-150 µg/mL
AntitumorBreast cancer cells~225 µM
Anti-inflammatoryTNF-α InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, and what reaction conditions optimize yield?

The synthesis typically involves Friedel-Crafts alkylation to introduce the 2-chloro-2-phenylethyl group to a methyl-substituted benzene derivative. Key steps include:

  • Halogenation : Use of chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) in the presence of Lewis acids (e.g., AlCl₃) to functionalize the benzene ring.
  • Alkylation : Reaction with phenylethyl chloride under controlled temperature (40–60°C) to avoid polysubstitution .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst activity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm the chloro-phenylethyl group’s regiochemistry. Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the methyl group resonates near δ 2.3 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 280.082 (C₁₅H₁₅Cl) and fragments corresponding to loss of Cl or phenylethyl groups .
  • IR Spectroscopy : Absorption bands for C-Cl (550–650 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups .

Q. How does the chloro-phenylethyl substituent influence the compound’s stability in ambient conditions?

The electron-withdrawing chloro group increases susceptibility to hydrolysis under humid conditions, while the bulky phenylethyl group sterically hinders electrophilic attack. Stability studies recommend storage in anhydrous environments at ≤4°C .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and reactive sites. The methyl group directs EAS to the para position, but the chloro-phenylethyl group alters regioselectivity due to steric and electronic effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways and transition states .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔfH°) be resolved?

Discrepancies arise from varying experimental setups (e.g., calorimetry vs. gas-phase measurements). To reconcile

  • Standardize protocols : Use bomb calorimetry for condensed-phase ΔfH° and gas-phase electron diffraction for molecular geometry .
  • Cross-validate with computational thermochemistry (e.g., G4 theory) .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction be optimized?

  • Challenges : Low symmetry and flexible phenylethyl group hinder crystal packing.
  • Solutions : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) and co-crystallization agents. Synchrotron X-ray sources enhance resolution for weakly diffracting crystals .

Q. Methodological Considerations

Q. What analytical strategies distinguish between structural isomers of this compound?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on hydrophobicity.
  • 2D NMR : NOESY correlations identify spatial proximity of substituents (e.g., methyl to chloro-phenylethyl groups) .

Q. How can kinetic studies elucidate degradation pathways under oxidative conditions?

  • LC-MS/MS : Monitor degradation products (e.g., benzoic acid derivatives) over time.
  • Radical trapping experiments : Add TEMPO to confirm radical-mediated oxidation mechanisms .

Properties

CAS No.

4714-15-2

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)-4-methylbenzene

InChI

InChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3

InChI Key

BKQKPNDZUKAELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl

Origin of Product

United States

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